molecular formula C24H20BrNO3 B4165101 12-(3-bromo-4-hydroxy-5-methoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one

12-(3-bromo-4-hydroxy-5-methoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one

Cat. No.: B4165101
M. Wt: 450.3 g/mol
InChI Key: NCILLRZRMPNWCF-UHFFFAOYSA-N
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Description

12-(3-Bromo-4-hydroxy-5-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated phenyl group, a hydroxy group, and a methoxy group attached to a benzo[a]acridinone core

Properties

IUPAC Name

12-(3-bromo-4-hydroxy-5-methoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO3/c1-29-20-12-14(11-16(25)24(20)28)21-22-15-6-3-2-5-13(15)9-10-18(22)26-17-7-4-8-19(27)23(17)21/h2-3,5-6,9-12,21,26,28H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCILLRZRMPNWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C5=CC=CC=C5C=C4)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(3-bromo-4-hydroxy-5-methoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Hydroxylation and Methoxylation: The hydroxyl and methoxy groups are introduced through nucleophilic substitution reactions. This can be achieved using reagents like sodium hydroxide (NaOH) for hydroxylation and dimethyl sulfate (DMS) for methoxylation.

    Formation of the Benzo[a]acridinone Core: The final step involves the cyclization of the intermediate compounds to form the benzo[a]acridinone core. This can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

12-(3-Bromo-4-hydroxy-5-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the benzo[a]acridinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: NaN3 in DMF, KCN in ethanol.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

12-(3-Bromo-4-hydroxy-5-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antihypertensive properties.

    Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 12-(3-bromo-4-hydroxy-5-methoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The methoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The benzo[a]acridinone core is responsible for the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydroxy-5-methoxybenzaldehyde
  • 3-Bromo-4-hydroxy-5-methoxybenzoic acid
  • 3-Bromo-4-hydroxy-5-methoxycinnamic acid

Uniqueness

12-(3-Bromo-4-hydroxy-5-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is unique due to its combination of functional groups and the benzo[a]acridinone core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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12-(3-bromo-4-hydroxy-5-methoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
Reactant of Route 2
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12-(3-bromo-4-hydroxy-5-methoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one

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